An In-depth Technical Guide to L-Alanine-2-13C,15N: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to L-Alanine-2-13C,15N: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of L-Alanine-2-13C,15N, an isotopically labeled amino acid crucial for metabolic research and drug development. This document details its physicochemical characteristics, provides insights into its use in experimental settings, and illustrates its role in metabolic pathways.
Core Chemical Properties and Structure
L-Alanine-2-13C,15N is a stable, non-radioactive isotopologue of the amino acid L-alanine. The carbon atom at the second position (C2 or α-carbon) is enriched with the Carbon-13 (¹³C) isotope, and the nitrogen atom of the amino group is enriched with the Nitrogen-15 (¹⁵N) isotope. This dual labeling provides a distinct mass shift and unique nuclear magnetic resonance (NMR) properties, making it an invaluable tracer in metabolic studies.
Structure:
Summary of Chemical Properties:
| Property | Value | Source(s) |
| CAS Number | 285977-86-8 | [1] |
| Molecular Formula | C₂¹³CH₇¹⁵NO₂ | [2] |
| Molecular Weight | 91.08 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Isotopic Enrichment (Typical) | ≥98 atom % ¹⁵N, ≥99 atom % ¹³C | [3] |
| Synonyms | L-2-Aminopropionic acid-2-¹³C,¹⁵N |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton attached to the ¹³C-labeled α-carbon will exhibit a large one-bond coupling constant (¹JCH), resulting in a doublet. The methyl protons will show a two-bond coupling to the ¹³C (²JCH), and the amino protons will show coupling to the ¹⁵N (¹JNH).
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¹³C NMR: The signal for the C2 carbon will be a singlet due to the high enrichment. Its chemical shift will be similar to that of unlabeled alanine (B10760859).
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¹⁵N NMR: A single resonance is expected for the labeled amino group. The chemical shift provides information about the chemical environment of the nitrogen atom.
Mass Spectrometry (MS):
The mass spectrum of L-Alanine-2-13C,15N will show a molecular ion peak at m/z corresponding to its isotopically enriched mass. For example, in electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at approximately 92.086 m/z. The fragmentation pattern will be characteristic of the alanine structure, with the isotopic labels retained in the corresponding fragments.
Experimental Protocols
L-Alanine-2-13C,15N is a powerful tool for metabolic flux analysis (MFA) and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)-based quantitative proteomics. Below are generalized protocols that can be adapted for use with this specific labeled amino acid.
Metabolic Labeling of Adherent Cells for Metabolomics
This protocol outlines the general steps for labeling cells with L-Alanine-2-13C,15N to trace its incorporation into downstream metabolites.
Workflow:
Workflow for in vitro metabolic labeling.
Detailed Steps:
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Cell Culture: Culture cells to the desired confluency in standard growth medium.
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Prepare Labeling Medium: Prepare a custom medium that is identical to the standard growth medium but lacks unlabeled L-alanine. Supplement this medium with L-Alanine-2-13C,15N at a known concentration.
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Labeling: Remove the standard medium, wash the cells with phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.
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Incubation: Incubate the cells for a time course determined by the specific metabolic pathway and cell type under investigation.
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Metabolite Quenching and Extraction: Rapidly quench metabolic activity by washing with ice-cold saline and adding a cold extraction solvent (e.g., 80% methanol).
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Sample Preparation: Collect the cell extracts and process them for analysis by removing proteins and lipids as necessary.
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Analysis: Analyze the extracts using high-resolution mass spectrometry or NMR to identify and quantify the isotopically labeled metabolites.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
This protocol provides a general workflow for using L-Alanine-2-13C,15N in a SILAC experiment for quantitative proteomics.
Workflow:
General workflow for a SILAC experiment.
Detailed Steps:
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Cell Culture: Grow two populations of cells in parallel. One population is grown in a "light" medium containing natural L-alanine, while the other is grown in a "heavy" medium where natural L-alanine is replaced with L-Alanine-2-13C,15N. Cells should be cultured for at least five passages to ensure complete incorporation of the labeled amino acid.
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Experimental Treatment: Apply the experimental conditions (e.g., drug treatment) to one or both cell populations.
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Cell Lysis and Protein Extraction: Harvest and combine equal numbers of cells from the "light" and "heavy" populations. Lyse the cells and extract the proteins.
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Protein Digestion: Digest the protein mixture into peptides using an enzyme such as trypsin.
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LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Data Analysis: Identify the peptides and quantify the relative abundance of the "light" and "heavy" forms of each peptide to determine changes in protein expression levels.
Metabolic Pathways and Applications
L-Alanine is a non-essential amino acid that plays a central role in cellular metabolism. It is involved in the glucose-alanine cycle, serves as a precursor for protein synthesis, and can be converted to pyruvate, a key intermediate in central carbon metabolism.
Key Metabolic Fates of L-Alanine:
Metabolic fate of L-Alanine.
Applications in Research and Drug Development:
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Cancer Metabolism: Cancer cells often exhibit altered metabolic pathways. L-Alanine-2-13C,15N can be used to trace the contribution of alanine to processes like the tricarboxylic acid (TCA) cycle, gluconeogenesis in the liver, and the synthesis of other amino acids and biomass precursors in cancer cells. This can help identify metabolic vulnerabilities that can be targeted for therapeutic intervention.
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Metabolic Flux Analysis (MFA): By tracking the incorporation of the ¹³C and ¹⁵N labels into various metabolites, researchers can quantitatively determine the rates (fluxes) of metabolic pathways. This provides a detailed understanding of cellular metabolism under different conditions.
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Drug Discovery and Development: Labeled amino acids are used to study the on-target and off-target effects of drugs on cellular metabolism. By observing how a drug perturbs the flow of metabolites, researchers can gain insights into its mechanism of action.
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Neurobiology: Alanine metabolism is also important in the brain. L-Alanine-2-13C,15N can be used to study neurotransmitter synthesis and energy metabolism in neuronal and glial cells.
Conclusion
L-Alanine-2-13C,15N is a versatile and powerful tool for researchers, scientists, and drug development professionals. Its unique isotopic labeling pattern allows for precise tracing of metabolic pathways, quantification of metabolic fluxes, and relative protein quantification. The experimental protocols and metabolic pathway information provided in this guide serve as a foundation for designing and implementing robust and informative studies to advance our understanding of cellular metabolism in health and disease.
